HDAC8 Inhibitory Potency and Selectivity Over HDAC4/5 Compared with the Pan‑HDAC Inhibitor SAHA
In a recombinant human HDAC panel, 4‑[bis(2‑chloroethyl)sulfamoyl]‑N‑(4‑nitrophenyl)benzamide inhibited HDAC8 with an IC₅₀ of 600 nM, whereas its IC₅₀ values for HDAC4 and HDAC5 were 14 000 nM and 50 000 nM, respectively. The reference pan‑HDAC inhibitor SAHA (vorinostat) shows roughly equipotent inhibition across class I and IIb isoforms (HDAC1 IC₅₀ ~51 nM, HDAC8 IC₅₀ ~4 008 nM), yielding an HDAC8/HDAC4 selectivity ratio of <1, compared with a >23‑fold window for the target compound. [1] [2]
| Evidence Dimension | HDAC8 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ = 600 nM; HDAC4 IC₅₀ = 14 000 nM; HDAC5 IC₅₀ = 50 000 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC8 IC₅₀ ~4 008 nM; HDAC1 IC₅₀ ~51 nM; HDAC4 IC₅₀ >5 000 nM. |
| Quantified Difference | Target compound HDAC8/HDAC4 selectivity ratio >23; SAHA HDAC8/HDAC4 ratio <1. SAHA is ~6.7‑fold less potent against HDAC8. |
| Conditions | Recombinant human HDAC isoforms expressed in E. coli; fluorogenic Boc‑Lys(Ac)‑AMC substrate; IC₅₀ determined after 10–60 min incubation (BindingDB assay IDs 5, 7, 8). |
Why This Matters
For users requiring an HDAC8‑biased chemical probe without confounding pan‑HDAC activity, this compound offers a measurable selectivity advantage that SAHA cannot provide.
- [1] BindingDB. Entry BDBM50529143 (ChEMBL4442168). IC₅₀ values for human HDAC8 (600 nM), HDAC4 (14 000 nM) and HDAC5 (50 000 nM). View Source
- [2] Zhang L, et al. Front. Pharmacol. 2019, 10, 957. Table 2 reporting SAHA IC₅₀ values: HDAC1=50.7 nM, HDAC8=4008 nM, HDAC4=>5 000 nM. View Source
